N~2~-[3-(2-Quinoxalinyl)phenyl]-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-[3-(2-Quinoxalinyl)phenyl]-2-thiophenecarboxamide is a complex organic compound that features a quinoxaline moiety, a phenyl group, and a thiophene ring. Quinoxaline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, organic semiconductors, and fluorescent dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinoxaline derivatives, including N2-[3-(2-Quinoxalinyl)phenyl]-2-thiophenecarboxamide, typically involves the condensation of 1,2-diamines with dicarbonyl compounds . One common method is the iron-catalyzed one-pot synthesis via transfer hydrogenative condensation of 2-nitroanilines with vicinal diols . This method is advantageous as it does not require external redox reagents or additional bases, and water is the sole byproduct .
Industrial Production Methods: Industrial production methods for quinoxaline derivatives often focus on optimizing yield and purity while minimizing environmental impact. Techniques such as green chemistry approaches and cost-effective methods are employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions: N2-[3-(2-Quinoxalinyl)phenyl]-2-thiophenecarboxamide undergoes various chemical reactions, including:
Oxidation: The quinoxaline moiety can be oxidized to form quinoxaline-2,3-dione.
Reduction: Reduction of nitro groups to amines is a common reaction for quinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and thiophene rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or iron complexes are used under hydrogenation conditions.
Substitution: Halogenated reagents and bases like sodium hydride (NaH) are commonly used.
Major Products:
Oxidation: Quinoxaline-2,3-dione.
Reduction: Aminoquinoxaline derivatives.
Substitution: Various substituted quinoxaline and thiophene derivatives.
Scientific Research Applications
N~2~-[3-(2-Quinoxalinyl)phenyl]-2-thiophenecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits antimicrobial, antiviral, and anticancer properties.
Medicine: Potential therapeutic agent for treating infectious diseases and cancer.
Industry: Used in the development of organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of N2-[3-(2-Quinoxalinyl)phenyl]-2-thiophenecarboxamide involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Quinoxaline: A basic structure with fused benzene and pyrazine rings.
Pthalazine: Similar to quinoxaline but with a different nitrogen arrangement.
Quinazoline: Another nitrogen-containing heterocycle with different biological activities.
Uniqueness: N2-[3-(2-Quinoxalinyl)phenyl]-2-thiophenecarboxamide is unique due to its combination of quinoxaline, phenyl, and thiophene moieties, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-(3-quinoxalin-2-ylphenyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3OS/c23-19(18-9-4-10-24-18)21-14-6-3-5-13(11-14)17-12-20-15-7-1-2-8-16(15)22-17/h1-12H,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLAKGOHDTGZVKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.